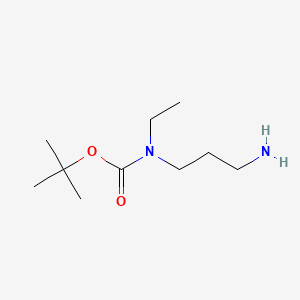

Tert-butyl 3-aminopropyl(ethyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXALSUCHITFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652762 | |

| Record name | tert-Butyl (3-aminopropyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273409-54-4 | |

| Record name | tert-Butyl (3-aminopropyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-aminopropyl(ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: Tert-butyl N-(3-aminopropyl)-N-ethylcarbamate

Structural Elucidation, Selective Synthesis, and Application in Targeted Protein Degradation

Introduction & Structural Identity

In the realm of heterobifunctional linker design—specifically for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—precise amine differentiation is critical.[1] Tert-butyl 3-aminopropyl(ethyl)carbamate (CAS 273409-54-4) represents a specialized "monoprotected" diamine linker.[1]

Unlike standard linkers where the primary amine is Boc-protected (e.g., N-Boc-1,3-diaminopropane), this molecule features a Boc-protected secondary amine bearing an ethyl group, leaving the terminal primary amine free for immediate conjugation.[1] This "inverse" protection pattern is synthetically challenging but highly valuable for introducing ethyl-substituted spacers that modulate solubility and permeability in drug candidates.[1]

Nomenclature and IUPAC Designation

The naming of this compound follows the IUPAC recommendations for carbamic acid derivatives.

-

Common Name: Tert-butyl 3-aminopropyl(ethyl)carbamate[1][2][3][4]

-

Preferred IUPAC Name (PIN): Tert-butyl N-(3-aminopropyl)-N-ethylcarbamate [1][4]

-

Systematic IUPAC Name: 2-Methylpropan-2-yl N-(3-aminopropyl)-N-ethylcarbamate [1]

Nomenclature Logic:

-

Principal Functional Group: Carbamate (ester of carbamic acid).[1][4]

-

Ester Component: The tert-butyl group (2-methylpropan-2-yl) is attached to the oxygen.[1]

-

Nitrogen Substituents: The nitrogen atom of the carbamate bears two groups: an ethyl group and a 3-aminopropyl group.[1]

-

Alphabetization: Substituents are listed alphabetically (Amino < Ethyl).

Physicochemical Profile[1]

| Property | Value |

| CAS Number | 273409-54-4 |

| Molecular Formula | |

| Molecular Weight | 202.29 g/mol |

| SMILES | CCN(CCCN)C(=O)OC(C)(C)C |

| Physical State | Viscous Colorless to Pale Yellow Liquid |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

| pKa (Calc) | ~10.5 (Primary amine), ~-1.0 (Carbamate N) |

Structural Visualization

The following diagram illustrates the chemical connectivity and the specific "inverse" protection pattern that distinguishes this molecule from common linkers.

Figure 1: Structural decomposition of Tert-butyl N-(3-aminopropyl)-N-ethylcarbamate highlighting the orthogonal reactivity sites.

Synthetic Methodology: The Selectivity Challenge

Synthesizing this molecule directly from N-ethyl-1,3-propanediamine and Di-tert-butyl dicarbonate (

To achieve the target structure (Boc-protected secondary amine), we employ a Transient Protection Strategy using benzaldehyde to temporarily mask the primary amine.

Protocol: Selective Secondary Amine Protection

Objective: Synthesize CAS 273409-54-4 with >95% regioselectivity.

Reagents:

-

Benzaldehyde (Transient protecting group)[1]

-

Di-tert-butyl dicarbonate (

)[1] -

Sodium Hydroxide (NaOH) or Citric Acid (for hydrolysis)[1]

-

Magnesium Sulfate (

)[1]

Step-by-Step Workflow:

-

Imine Formation (Masking):

-

Boc Protection:

-

Hydrolysis (Unmasking):

-

Add 1M aqueous Citric Acid or HCl (mildly acidic) to the reaction mixture.

-

Stir vigorously for 2 hours. This cleaves the imine bond, regenerating the primary amine and releasing benzaldehyde.[1]

-

Purification: Wash the aqueous layer with Ether (removes benzaldehyde).[1] Basify the aqueous layer (pH 12) and extract with DCM to recover the product.[1]

-

Synthesis Flowchart

Figure 2: Transient protection strategy to achieve regioselective Boc-protection of the secondary amine.

Applications in Drug Discovery[1][11][12]

This molecule is a "privileged linker" in the synthesis of PROTACs .[1] PROTACs require a linker that connects a Target Protein Ligand (Warhead) to an E3 Ligase Ligand.[1][9]

Why this specific linker?

-

Solubility Modulation: The ethyl group on the nitrogen disrupts hydrogen bonding networks better than a simple hydrogen (secondary carbamate), potentially improving the cell permeability of the final PROTAC molecule.[1]

-

Rotational Freedom: The propyl chain provides a specific distance (~4-5 Å) and flexibility, allowing the E3 ligase and target protein to adopt a productive ternary complex.[1]

-

Synthetic Efficiency: The free primary amine allows for a clean

reaction or Amide coupling with the E3 ligand (e.g., Pomalidomide derivatives) before deprotecting the Boc group to attach the Warhead.[1]

PROTAC Assembly Workflow

Figure 3: Typical workflow utilizing the linker for PROTAC library generation.[1]

Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free primary amine is sensitive to atmospheric

(carbamate salt formation) and oxidation over long periods.[1] -

Safety: Irritant.[1] Causes skin irritation (H315) and serious eye irritation (H319).[1][4] Handle in a fume hood.

-

QC Parameter: Verify purity via

-NMR. Key diagnostic peaks:- 1.44 (s, 9H, Boc)

- 1.10 (t, 3H, Ethyl-CH3)

-

2.6-2.7 (t, 2H,

References

-

PubChem Compound Summary . (2023). Tert-butyl N-(3-aminopropyl)-N-ethylcarbamate (CID 32639917).[1] National Center for Biotechnology Information.[1] Link[1]

-

IUPAC . (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1] Link

-

Burslem, G. M., & Crews, C. M. (2020).[1] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 180(1), 85–108.[1] Link[1]

-

Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[1][4] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[1] Synthetic Communications, 20(16), 2559–2564.[1] (Methodology basis for selective protection). Link[1]

Sources

- 1. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2792217-22-0|tert-Butyl (3-((3-aminopropyl)(ethyl)amino)propyl)carbamate|BLD Pharm [bldpharm.com]

- 3. bldpharm.com [bldpharm.com]

- 4. tert-Butyl 3-aminopropyl(ethyl)carbamate | C10H22N2O2 | CID 32639917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethyl-1,3-propanediamine | C5H14N2 | CID 82727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 8. tert -Butyl (7-aminoheptyl)carbamate, PROTAC Bioconjugation [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

N-Boc Protected Diamines: Physicochemical Profiling and Synthetic Utility

Executive Summary

N-Boc protected diamines (e.g., N-Boc-ethylenediamine) represent a critical class of bifunctional intermediates in medicinal chemistry and peptide synthesis.[1][2][3] Their utility stems from the ability to differentiate two identical amino groups, allowing for sequential, selective functionalization. This guide analyzes the physicochemical characteristics that govern their reactivity, details the thermodynamic rationale behind selective protection strategies, and provides validated protocols for their synthesis and handling.

Chemical Architecture & Reactivity Profile

Structural Dynamics and Resonance

The tert-butyloxycarbonyl (Boc) group converts a nucleophilic amine into a carbamate. This transformation fundamentally alters the electronic landscape of the nitrogen atom.

-

Resonance Stabilization: The lone pair on the nitrogen atom delocalizes into the adjacent carbonyl group. This resonance contribution (

) significantly reduces the electron density available for nucleophilic attack or protonation. -

Steric Bulk: The tert-butyl group provides significant steric shielding, protecting the nitrogen from bulky electrophiles while influencing the conformational flexibility of the diamine chain.

Basicity and pKa Differential

The most critical chemical property of N-Boc diamines is the drastic difference in basicity between the protected and unprotected nitrogen atoms. This differential is the basis for their use as "monovalent" nucleophiles in synthesis.

| Functional Group | Approximate pKa (Conjugate Acid) | Reactivity Implication |

| Free Primary Amine ( | ~10.0 - 10.7 | Highly basic; strong nucleophile. Reacts readily with acyl chlorides, aldehydes, and alkyl halides. |

| Boc-Carbamate ( | ~ -1 to -3 | Essentially non-basic under standard conditions. The carbonyl oxygen is the preferred site of protonation in strong acids, not the nitrogen. |

| Carbamate NH Acidity | ~17 | The NH proton is weakly acidic and can be deprotonated by strong bases (e.g., NaH) to allow N-alkylation. |

Stability Profile

-

Acid Sensitivity: The Boc group is acid-labile.[3] Cleavage occurs via an

-like mechanism involving the formation of a tert-butyl cation and the release of -

Base Stability: N-Boc groups are robustly stable against basic hydrolysis (e.g., NaOH, amines) and nucleophilic attack, making them orthogonal to base-labile groups like Fmoc.[4]

-

Thermal Stability: Generally stable up to ~150°C. Above this threshold, thermal elimination of isobutylene can occur even without acid catalysis.

Physical Properties of N-Boc-Ethylenediamine

| Property | Value / Description | Practical Note |

| Physical State | Viscous, colorless to pale yellow liquid (at 20°C) | May solidify into a waxy solid upon prolonged storage at 2-8°C. |

| Boiling Point | 72–80 °C (at 0.1 mmHg) | High vacuum required for distillation; degrades at atmospheric boiling points.[6] |

| Density | 1.012 g/mL | Slightly denser than water; facilitates phase separation in organic extractions. |

| Solubility (Organic) | Miscible in DCM, THF, Methanol, Ethyl Acetate | Highly soluble in polar aprotic and protic solvents. |

| Solubility (Aqueous) | Slightly soluble | Can be extracted out of basic aqueous solutions into organic solvents (DCM). |

| Refractive Index | Useful for purity checks if NMR is unavailable. |

Experimental Protocols

The Challenge of Selectivity

Reacting a symmetric diamine with one equivalent of di-tert-butyl dicarbonate (

-

~50% Mono-protected (Desired)

-

~25% Di-protected (Waste)

-

~25% Unreacted Diamine (Recovery required)

To overcome this, we utilize the Mono-Protonation Strategy (Ha et al.), which kinetically blocks one amine site.

Protocol A: Selective Mono-Boc Protection (High Yield)

Mechanism: By adding exactly one equivalent of acid, one amine is protonated to form an ammonium salt (non-nucleophilic). The remaining free amine reacts with

Reagents:

-

Ethylenediamine (or other symmetric diamine)

-

HCl (4M in Dioxane or concentrated aqueous)

- (Di-tert-butyl dicarbonate)[2][4]

-

Methanol (Solvent)[7]

Step-by-Step Methodology:

-

Mono-Protonation: Dissolve diamine (10 mmol) in Methanol (50 mL). Cool to 0°C. Slowly add HCl (10 mmol, 1.0 equiv) dropwise. Stir for 20 minutes.

-

Why: This creates a statistical distribution where the major species is the mono-ammonium salt. The positive charge repels further protonation electrostatically, and the salt form cannot react with

.

-

-

Protection: Add

(10 mmol, 1.0 equiv) in Methanol (10 mL) dropwise over 30 minutes. Remove ice bath and stir at Room Temperature (RT) for 2 hours.-

Why: Only the unprotonated amine is nucleophilic enough to attack the Boc-anhydride.

-

-

Workup (Critical):

-

Concentrate the mixture to remove Methanol.

-

Dissolve residue in water (pH will be neutral/acidic).

-

Wash with Diethyl Ether (

) to remove any di-Boc byproduct (which is insoluble in water). -

Basify: Adjust aqueous phase pH to >12 using 4M NaOH. This deprotonates the mono-Boc ammonium salt.

-

Extraction: Extract the now-neutral Mono-Boc diamine into Dichloromethane (DCM) (3 x 50 mL).

-

-

Isolation: Dry DCM layer over

, filter, and concentrate in vacuo.-

Yield: Typically 85–90% mono-protected product.[7]

-

Protocol B: Acidolytic Deprotection (TFA Method)

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Dissolution: Dissolve N-Boc diamine in DCM (concentration ~0.1 M).

-

Acidification: Add TFA (10–20 equivalents). A 1:1 v/v ratio of DCM:TFA is standard.

-

Reaction: Stir at RT for 30–60 minutes. Monitor by TLC (disappearance of starting material) or LC-MS (loss of +100 mass unit).

-

Observation: Gas evolution (

and Isobutylene) indicates reaction progress.

-

-

Workup: Concentrate in vacuo. The product will be the TFA salt of the diamine.

-

Note: To obtain the free base, use an ion-exchange resin or basic extraction.

-

Visualizing the Chemistry

Diagram: Selective Mono-Protection Workflow

This workflow illustrates the logic of the "Acid-Salt" method to maximize yield.

Caption: Workflow for the selective mono-protection of diamines utilizing the HCl salt method to prevent di-protection.

Diagram: Acid-Catalyzed Deprotection Mechanism

Understanding the

Caption: Mechanistic pathway of acid-catalyzed N-Boc deprotection involving tert-butyl cation generation and decarboxylation.

Handling and Storage Best Practices

-

Storage: Store N-Boc diamines at 2–8°C under an inert atmosphere (Argon/Nitrogen). While relatively stable, they can absorb moisture and

from the air over time, leading to carbamate degradation. -

Purification: If the compound yellows (oxidation), purification via silica gel chromatography is effective.

-

Eluent: DCM:Methanol (9:1) with 1% Triethylamine (to prevent acid-catalyzed degradation on the silica).

-

-

Toxicity: Treat as a skin irritant. While the Boc group reduces volatility compared to the free diamine, standard PPE (gloves, goggles) is mandatory.

References

-

Selective Mono-Boc Protection Protocol

- Physical Properties & Safety Data Title: N-Boc-ethylenediamine Safety D

-

Boc Chemistry & Mechanisms

-

Thermal Deprotection Studies

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. bioorg.org [bioorg.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

Technical Guide: Solubility & Stability of Tert-butyl 3-aminopropyl(ethyl)carbamate

[1][2][3]

CAS Number: 273409-54-4

Molecular Formula:

Introduction: Molecular Identity & Application Context

Tert-butyl 3-aminopropyl(ethyl)carbamate is a specialized heterobifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and polyamine analogues.[1][2][3]

Structurally, it functions as a "masked" secondary amine.[1] The molecule features a primary amine (

Critical Physicochemical Attributes[1][2][4][5]

-

Physical State: Viscous liquid (at 20°C).[1]

-

Lipophilicity: The

-ethyl substitution increases lipophilicity ( -

Basicity: The terminal primary amine is basic (

), making the molecule susceptible to protonation in acidic media and salt formation with atmospheric

Solubility Profile

The solubility of this compound is dictated by the balance between its hydrophobic Boc-ethyl-carbamate core and its hydrophilic primary amine tail.[1][2][3]

Solvent Compatibility Table[1][2][3]

| Solvent System | Solubility Rating | Application Context |

| Dichloromethane (DCM) | High (>100 mg/mL) | Standard solvent for acylation/alkylation reactions.[1][2][3] |

| Methanol / Ethanol | High (>100 mg/mL) | Suitable for hydrogenolysis or transfer reactions. |

| DMSO | High (≥ 25 mg/mL) | Preferred for biological assays and stock solution storage. |

| Water (Neutral pH) | Moderate | Soluble, but may require sonication. pH-dependent.[1][2][3] |

| Water (Acidic pH < 4) | High | Forms highly soluble ammonium salts (Caution: Acid instability).[1] |

| Hexanes / Heptane | Low | Poor solubility; often used to precipitate impurities. |

Reconstitution Protocols (In Vivo/In Vitro)

For biological applications, avoiding precipitation is critical.[1] The following "step-wise addition" protocols are validated to maintain stability and solubility.

Protocol A: Standard Assay Buffer (10% DMSO)

-

Dissolve pure compound in DMSO to reach

the target concentration.[1] -

Slowly add Saline (45% of final vol) while vortexing.

-

Result: Clear solution, stable for immediate use.[1]

-

Protocol B: Lipid-Based Formulation (Corn Oil)

Stability Assessment

The stability of Tert-butyl 3-aminopropyl(ethyl)carbamate is governed by two primary failure modes: Acid-catalyzed deprotection and Oxidative degradation of the free amine.[1][2][3]

Hydrolytic Stability (pH Sensitivity)

The Boc group is an acid-labile protecting group.[1][3]

-

pH < 2 (Strong Acid): Rapid degradation.[1] Exposure to TFA, HCl, or

will cleave the Boc group, yielding the ethyl-diamine salt.[1][4] -

pH 4–9 (Physiological/Weak Base): Stable.[1] The carbamate linkage is robust in aqueous buffers and cell culture media.

-

pH > 10 (Strong Base): Generally stable, though extreme prolonged heat in strong base may hydrolyze the carbamate.

Oxidative & Environmental Stability[1][2]

-

Air Sensitivity: The primary amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.[1][3]

-

Carbamate Formation: The free amine readily absorbs atmospheric

to form carbamic acid salts (white crust/precipitate).[1] -

Hygroscopicity: The molecule attracts moisture, which can accelerate hydrolysis if trace acid is present.

Degradation Pathway Diagram

The following diagram illustrates the chemical fate of the molecule under stress conditions.

Figure 1: Chemical degradation pathways showing acid hydrolysis (red) and environmental instability (yellow).[1][2][3]

Handling & Storage SOP

To ensure data integrity, strictly adhere to the following storage hierarchy.

Storage Conditions

-

Long-Term (6+ months): Store at -80°C . Keep under an inert atmosphere (

or Argon).[1][5] -

Short-Term (1 month): Store at -20°C . Desiccate to prevent moisture absorption.[1][3]

-

Lyophilized vs. Solution: Always store as a neat liquid/oil.[1] Do not store in solution (DMSO/Water) for >1 week, as slow hydrolysis or precipitation may occur.[1]

Handling Precautions

-

Inert Gas: Always purge the vial with Nitrogen or Argon after use.

-

Cold Chain: Allow the vial to equilibrate to room temperature before opening to prevent water condensation (hygroscopicity management).[1]

-

Visual Inspection: If the liquid turns yellow (oxidation) or develops a white crust (carbonate formation), purity should be verified via LC-MS before use.[1][3]

Experimental Workflow: Solubility & QC

The following decision tree guides the preparation of the molecule for synthesis or assay use.

Figure 2: Workflow for quality control and solubilization based on application.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32639917, Tert-butyl 3-aminopropyl(ethyl)carbamate.[1][3] Retrieved January 29, 2026 from [Link][1][2]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience.[1][2][3][6] (Reference for Boc stability mechanics).

Sources

- 1. tert-Butyl 3-aminopropyl(ethyl)carbamate | C10H22N2O2 | CID 32639917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 273409-54-4|tert-Butyl 3-aminopropyl(ethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Strategic Deployment of Carbamate Protecting Groups in Complex Synthesis

Executive Summary

In the architecture of complex organic molecules—particularly peptides, alkaloids, and macrocycles—amine management is the fulcrum of success. Carbamates (

This guide moves beyond textbook definitions to provide a strategic, mechanistic, and operational framework for the "Big Three" (Boc, Fmoc, Cbz) and specialized orthogonal groups (Alloc, Teoc). It focuses on orthogonality —the ability to remove one group in the presence of others—and scavenging , the often-overlooked critical step in preventing side reactions during deprotection.

Part 1: Mechanistic Foundations & The Logic of Lability

The utility of a carbamate is defined by the stability of the carbocation or alkene formed during its cleavage. Understanding the specific trigger for each group allows for the design of self-validating synthetic routes.

The General Carbamate Cleavage Pathway

All carbamate deprotections follow a similar thermodynamic collapse once the "trigger" event occurs:

-

Trigger: Removal of the

group (via acid, base, reduction, or metal catalysis). -

Collapse: The resulting carbamic acid (

) is unstable and spontaneously decarboxylates.[1] -

Scavenging: The

byproduct (cation, alkene, or fulvene) is reactive and must be trapped.

Mechanistic Visualization

The following diagram illustrates the divergent "trigger" mechanisms that allow for orthogonality.

Figure 1: Divergent mechanistic triggers for Boc, Fmoc, and Alloc deprotection leading to the common release of the free amine.

Part 2: The Strategic Arsenal (Boc, Fmoc, Cbz)

Boc (tert-Butyloxycarbonyl)

The Acid-Labile Standard

-

Mechanism: Acid-catalyzed cleavage (typically TFA or HCl) proceeds via an E1-like mechanism. The tert-butyl cation is generated, which is a "hard" electrophile.

-

Critical Insight (Scavenging): The generated tert-butyl cation is highly reactive.[2] If not scavenged, it will alkylate electron-rich side chains (Tryptophan indole, Methionine sulfur, Tyrosine phenol).

-

Operational Protocol:

-

Reagent: 50% TFA in DCM (v/v).[3]

-

Scavenger Cocktail: Add 2.5% Triethylsilane (TES) and 2.5% Water. TES acts as a hydride donor to quench the cation into isobutane (gas).

-

Fmoc (9-Fluorenylmethyloxycarbonyl)

The Base-Labile Powerhouse

-

Mechanism: Base-induced

-elimination (E1cB). The acidic proton at the 9-position of the fluorene ring is removed (pKa ~25), collapsing the system to release the amine, -

Critical Insight (The DBF Problem): DBF is a potent Michael acceptor. If left unchecked, the newly liberated amine will attack DBF, re-alkylating the nitrogen.

-

Operational Protocol:

Cbz / Z (Benzyloxycarbonyl)

The Hydrogenolysis Specialist

-

Mechanism: Catalytic hydrogenolysis (

, Pd/C) cleaves the benzylic C-O bond.[1] Alternatively, strong acids (HBr/AcOH) or dissolving metals (Na/NH3) can be used. -

Critical Insight (Poisoning): Sulfur-containing molecules (Met, Cys) poison Pd catalysts, halting deprotection.

-

Operational Protocol (Standard):

- (1 atm) or Ammonium Formate (transfer hydrogenation).

-

10% Pd/C in MeOH/EtOAc.

-

Operational Protocol (Sulfur-Tolerant):

-

Use liquid ammonia as solvent or switch to acidolysis (HBr/AcOH).

-

Part 3: Advanced Orthogonality & Data

For complex synthesis, you must select groups that can be removed without affecting others.[6] The table below summarizes the stability profile.

Stability Matrix

| Protecting Group | Acid (TFA) | Base (Piperidine) | H2 / Pd | Fluoride (TBAF) | Pd(0) (Alloc) |

| Boc | Labile | Stable | Stable | Stable | Stable |

| Fmoc | Stable | Labile | Stable* | Stable | Stable |

| Cbz | Stable (mild) | Stable | Labile | Stable | Stable |

| Alloc | Stable | Stable | Stable | Stable | Labile |

| Teoc | Stable | Stable | Stable | Labile | Stable |

*Fmoc is generally stable to hydrogenation but slow cleavage has been reported under prolonged high-pressure conditions.

Orthogonality Decision Logic

Figure 2: Decision matrix for selecting orthogonal protecting groups based on substrate sensitivity.

Part 4: Detailed Experimental Protocols

These protocols are designed for milligram-to-gram scale synthesis.

Protocol: Alloc Deprotection (Palladium-Catalyzed)

Target: Removal of Allyloxycarbonyl in the presence of Boc/Fmoc.

-

Preparation: Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.

-

Scavenger Addition: Add Phenylsilane (

) (2.0 - 5.0 equiv).-

Why: Phenylsilane acts as the irreversible allyl acceptor, regenerating the Pd(0) catalyst and preventing the formation of N-allyl byproducts.

-

-

Catalyst Addition: Add

(0.05 equiv / 5 mol%). -

Reaction: Stir at room temperature for 15–45 minutes.

-

Monitoring: TLC will show the disappearance of the starting material. The free amine usually stays at the baseline or requires a polar eluent.

-

-

Workup: Concentrate in vacuo. Purify via flash column chromatography.

-

Note: If the amine is volatile, isolate as a hydrochloride salt by adding 1M HCl in ether.

-

Protocol: Teoc Deprotection (Fluoride-Induced)

Target: Removal of Trimethylsilylethoxycarbonyl under neutral conditions.

-

Preparation: Dissolve Teoc-protected amine in THF (0.1 M).

-

Reagent: Add TBAF (Tetrabutylammonium fluoride) (1.0 M in THF, 2.0 equiv).

-

Alternative: For base-sensitive substrates, use TAS-F or HF-Pyridine.

-

-

Reaction: Stir at

to RT for 30–60 minutes. -

Workup: Quench with saturated

solution. Extract with EtOAc.-

Purification: The byproducts are volatile, making this group excellent for late-stage deprotection where purification is difficult.

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Alkylation of Trp/Met during Boc removal | tert-butyl cation attack | Use "Reagent K" or add 5% Thioanisole/EDT to the TFA mixture. |

| Incomplete Fmoc removal | Aggregation of peptide chains (SPPS) | Add DBU (1-2%) to the Piperidine solution or heat to |

| Fmoc removal leads to adducts | Inefficient DBF scavenging | Ensure Piperidine is in large excess (>20%). Avoid DBU as the sole base without a scavenger. |

| Cbz removal fails | Catalyst poisoning (S, N lone pairs) | Wash catalyst with solvent before use; add mild acid (AcOH); switch to Pd(OH)2 (Pearlman's catalyst). |

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[12] John Wiley & Sons, 2014 .

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. eScholarship (University of California), 2024 .

-

Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis, 2023 .

-

Teoc Protecting Group | Chem-Station Int. Ed. Chem-Station, 2019 .

-

Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (PMC), 2021 .

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 12. pure.uva.nl [pure.uva.nl]

Precision Boc Protection: A Kinetic and Thermodynamic Framework for Amine Functionalization

Topic: Basics of Boc protection for primary and secondary amines Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, prized for its orthogonality to base-labile groups (like Fmoc) and stability against catalytic hydrogenation (unlike Cbz).[1] However, treating Boc protection as a trivial "mix-and-stir" operation often leads to suboptimal yields, di-protection side products, or difficult purifications. This guide moves beyond basic textbook definitions to provide a rigorous, process-chemistry-oriented approach to Boc protection, focusing on kinetic control, scavenger-based workups, and mechanistic troubleshooting.

Mechanistic Fundamentals: Thermodynamics & Kinetics

The protection of an amine with di-tert-butyl dicarbonate (

The Entropic Driver

While the formation of the carbamate bond is enthalpically favorable, the reaction is irreversibly driven to completion by the generation of gaseous carbon dioxide (

The Pathway

The reaction proceeds via a nucleophilic attack of the amine lone pair onto one of the carbonyl carbons of

Figure 1: The irreversible mechanistic pathway of Boc protection driven by decarboxylation.

Strategic Reagent Selection

The choice of solvent and base dictates the reaction rate and the solubility of the resulting carbamate.

Solvent Compatibility Matrix

Solvent choice should be based on the solubility of the amine salt (if applicable) and the hydrophobicity of the product.

| Solvent System | Phase Type | Ideal Substrate | Pros | Cons |

| DCM | Homogeneous | Lipophilic amines | High solubility of | Poor for amino acid salts; environmentally hazardous. |

| THF / H₂O | Homogeneous | Amino acids | Solubilizes zwitterions; good general utility. | THF peroxides; requires careful pH monitoring. |

| Dioxane / NaOH | Biphasic | Large peptides | Excellent for Schotten-Baumann conditions. | Dioxane is difficult to remove (high BP); freezes at 11°C. |

| MeOH / Et₃N | Homogeneous | Polar amines | Green solvent profile; rapid kinetics. | Reacts with |

The Catalyst Dilemma: DMAP

4-Dimethylaminopyridine (DMAP) is often added to accelerate sluggish reactions (e.g., sterically hindered secondary amines).

-

The Mechanism: DMAP attacks

to form a highly electrophilic N-acylpyridinium salt. -

The Risk: This activated intermediate is so reactive it can induce isocyanate formation or di-Boc protection of primary amines.

-

Recommendation: Use DMAP (0.1–5 mol%) only for hindered secondary amines. Avoid it for primary amines to prevent side reactions [1].

Optimized Experimental Protocols

Protocol A: The "Scavenger" Method (Standard Lipophilic Amines)

Best for: High-throughput synthesis where column chromatography is undesirable.

The Concept: Use a slight excess of

-

Dissolution: Dissolve Amine (1.0 equiv) in DCM (0.2 M).

-

Base: Add

or DIPEA (1.2–1.5 equiv). -

Addition: Add

(1.1–1.2 equiv). Note: -

Reaction: Stir at RT for 2–4 hours (monitor by TLC/LCMS).

-

Scavenging (The Critical Step): Once the starting amine is consumed, add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.2–0.5 equiv). Stir for 30 mins.

-

Why? DMAPA reacts with excess

to form a basic species.

-

-

Workup:

-

Wash with dilute acid (0.5 M Citric Acid or KHSO₄). Do not use strong HCl.

-

The protonated DMAPA-Boc adduct remains in the aqueous layer.

-

Wash with brine, dry over

, and concentrate.[3]

-

Protocol B: Schotten-Baumann Conditions (Amino Acids)

Best for: Zwitterionic amino acids or salts soluble only in water.

-

Setup: Dissolve Amino Acid (1.0 equiv) in 1:1 THF/Water or Dioxane/Water.

-

pH Control: Add NaOH or

(2.0–2.5 equiv).-

Insight: You need 1 equiv to neutralize the carboxylic acid and 1 equiv to neutralize the proton released during Boc formation.

-

-

Addition: Add

(1.1 equiv) as a solution in the organic solvent. -

Workup:

-

Evaporate organic solvent (THF/Dioxane).

-

Acidify the remaining aqueous solution to pH ~2–3 with 1M KHSO₄.

-

Extract the precipitated N-Boc amino acid into EtOAc.

-

Process Control & Visualization

The following workflow ensures purity by design, minimizing the need for chromatography.

Figure 2: Self-validating workflow using DMAPA scavenging to ensure removal of excess anhydride.

Troubleshooting & Field Insights

| Issue | Root Cause | Solution |

| Solidification | Warm the reagent bottle in a water bath (30°C) before pipetting. Do not chip solid chunks (inaccurate stoichiometry). | |

| Isocyanate Formation | Excessive DMAP usage or high temperature. | Eliminate DMAP. If catalysis is needed, use <5 mol% and keep at 0°C. |

| Di-Boc Product | Excess | Use strictly 1.0–1.1 equiv. If di-Boc forms, treat with mild base (NaOH/MeOH) to cleave the second Boc group (it is more labile). |

| Product in Aqueous | pH too high during workup (for amino acids). | Ensure acidification to pH 2–3. N-Boc amino acids are carboxylic acids and form salts at neutral pH. |

| "Grease" in NMR | Residual |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007.

-

Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. J. Org.[4][5] Chem.2000 , 65, 6368–6380. [Link]

-

Sarkar, A.; et al. Ionic Liquid-Catalyzed N-tert-Butyloxycarbonylation of Amines. J. Org.[4] Chem.2011 , 76, 7132–7140.[4] [Link]

-

Chankeshwara, S. V.; Chakraborti, A. K. Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Org.[4][5][6] Lett.2006 , 8, 3259–3262. [Link]

Sources

Commercial Availability & Technical Guide: Tert-butyl 3-aminopropyl(ethyl)carbamate

[1][2]

Executive Summary

Tert-butyl 3-aminopropyl(ethyl)carbamate is a specialized diamine linker used primarily in medicinal chemistry for the synthesis of proteolysis targeting chimeras (PROTACs) and as a building block for functionalizing secondary amines.[1][2]

Unlike its symmetric or linear counterparts, this molecule features a regio-specific protection pattern : the secondary amine is ethylated and Boc-protected, leaving the primary amine free for immediate conjugation.[1] This specific architecture is critical for preventing poly-alkylation during library synthesis but poses unique challenges in sourcing and synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| CAS Number | 273409-54-4 |

| IUPAC Name | tert-butyl N-(3-aminopropyl)-N-ethylcarbamate |

| Synonyms | N-Boc-N-ethyl-1,3-propanediamine; 3-(N-Boc-ethylamino)propylamine |

| Molecular Formula | C₁₀H₂₂N₂O₂ |

| Molecular Weight | 202.30 g/mol |

| SMILES | CCN(CCCN)C(=O)OC(C)(C)C |

| Appearance | Colorless to pale yellow liquid (viscous) |

| Solubility | Soluble in DCM, MeOH, DMSO, THF; sparingly soluble in water |

| pKa (Calc) | ~10.5 (Primary amine), ~-1.0 (Boc-amine) |

Structural Significance

The molecule represents a "monoprotected, monoalkylated" diamine.[1] The steric bulk of the tert-butyl group combined with the ethyl substitution on the central nitrogen creates a stable tertiary carbamate, directing all nucleophilic activity to the terminal primary amine.[1]

Commercial Landscape

Availability is currently limited to "Research Grade" quantities (mg to gram scale).[1] Bulk production (>1 kg) typically requires a custom synthesis order due to the specific regiochemistry required.[1]

Primary Suppliers & Specifications

| Supplier | Catalog No. | Purity | Pack Sizes | Lead Time | Region |

| BLD Pharm | BD141015 | >97% | 100mg, 1g, 5g | Stock (CN/US) | Global |

| Fluorochem | F046266 | 97% | 100mg, 250mg, 1g | 1-2 Weeks | UK/EU |

| ChemScene | CS-0450416 | >95% | Custom | Inquiry | Global |

| Apollo Scientific | OR318006 | 97% | 1g, 5g | Stock | UK |

| Sigma-Aldrich | Resale | Varies | Varies | Varies | Global |

Analyst Note: Prices are high for this intermediate (approx.[1]

200 per gram from Western distributors).[1] For requirements exceeding 10g, in-house synthesis or CRO outsourcing is recommended over catalog purchase.[1]

Synthesis & Manufacturing (Make vs. Buy)

The Regioselectivity Challenge

Direct reaction of N-ethyl-1,3-propanediamine with Boc anhydride (Boc₂O) is NOT a viable route.[1] The primary amine is less sterically hindered and typically more nucleophilic than the secondary ethyl-amine, resulting in the wrong isomer (tert-butyl (3-(ethylamino)propyl)carbamate).[1]

To obtain the target (Boc on the internal ethyl-nitrogen), a stepwise "Nitrile Route" is the industry standard.[1]

Recommended Synthetic Route (The Nitrile Pathway)

This protocol ensures 100% regioselectivity by installing the amine functionality after the protection step.[1]

-

Michael Addition: Reaction of ethylamine with acrylonitrile to form 3-(ethylamino)propanenitrile.[1]

-

Boc Protection: The secondary amine of the intermediate is protected with Boc₂O.[1]

-

Hydrogenation: The nitrile group is selectively reduced to a primary amine (e.g., using Raney Nickel/H₂ or Cobalt boride), leaving the Boc group intact.[1]

Figure 1: Regioselective synthesis pathway avoiding primary amine contamination.

Experimental Protocol Summary (Self-Validating)

-

Step 1 (Addition): Add acrylonitrile dropwise to excess aqueous ethylamine at 0°C. Stir at RT for 2h. Extract with DCM.[1] Validation: LCMS shows M+1 = 99.[1]

-

Step 2 (Protection): Dissolve intermediate in DCM.[1] Add 1.1 eq Boc₂O and 1.5 eq TEA. Stir 4h. Validation: Disappearance of secondary amine peak in NMR; shift of ethyl protons.[1]

-

Step 3 (Reduction): Hydrogenate in MeOH/NH₃ (to prevent dimerization) using Raney Nickel at 50 psi H₂. Filter catalyst carefully (pyrophoric). Validation: Appearance of primary amine signal in ¹H NMR (~2.6 ppm triplet).[1]

Applications in Drug Discovery[1]

PROTAC Linker Design

The N-ethyl group provides a subtle "kink" and solubility enhancement compared to linear propyl chains.[1]

-

Modularity: The free primary amine reacts with E3 ligase ligands (e.g., Thalidomide analogs) or Warheads.[1]

-

Late-Stage Functionalization: The Boc group can be removed with TFA/DCM to reveal the secondary amine for further alkylation or coupling to the Target Protein Ligand.[1]

Combinatorial Libraries

Used as a "spacer" unit.[1] The steric bulk of the Boc-Ethyl motif prevents intramolecular cyclization reactions that often plague linear diamine linkers.[1]

Quality Control & Handling

Storage & Stability[1]

-

Storage: 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable for >12 months if kept dry.[1] Hygroscopic.

-

Hazards: Irritant (Skin/Eye).[1][2] The free primary amine can absorb CO₂ from air to form carbamates; store tightly sealed.[1]

Analytical Validation Criteria

To verify supplier batches, ensure the following ¹H NMR (CDCl₃, 400 MHz) signatures are present:

-

Boc Singlet: ~1.45 ppm (9H).

-

Ethyl Group: Quartet (~3.2 ppm) and Triplet (~1.1 ppm).[1]

-

Propyl Chain: Quintet (~1.6-1.7 ppm) for the central CH₂.[1]

-

Diagnostic: Distinct triplet for the CH₂ adjacent to the free NH₂ (~2.6-2.7 ppm).[1] If this is shifted downfield (>3.0 ppm), the amine may be carbamoylated or salt-formed.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32639917, Tert-butyl N-(3-aminopropyl)-N-ethylcarbamate.[1] Retrieved from .[1]

-

BLD Pharm. Product Analysis: Tert-butyl 3-aminopropyl(ethyl)carbamate (CAS 273409-54-4).[1][3][2] Retrieved from .[1]

-

Fluorochem. Product Specification: Tert-Butyl 3-Aminopropyl(ethyl)carbamate.[1][2][4][5] Retrieved from .[1]

-

Wille, G., & Kaiser, M. (2013). Selective Mono-Boc Protection of Diamines.[1] (Contextual reference for diamine protection challenges). Retrieved from .

-

BenchChem. Synthesis routes and supplier aggregation for CAS 273409-54-4.[1] Retrieved from .[1]

Sources

- 1. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]

- 2. tert-Butyl 3-aminopropyl(ethyl)carbamate | C10H22N2O2 | CID 32639917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0 | Chemsrc [chemsrc.com]

- 4. Tert-butyl 3-aminopropyl(ethyl)carbamate | 273409-54-4 | Benchchem [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

Technical Application Note: Boc Deprotection Strategies Using Trifluoroacetic Acid (TFA)

[1][2][3][4][5]

Introduction & Strategic Scope

The tert-butoxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies in organic synthesis and peptide chemistry. Unlike the base-labile Fmoc group, Boc is stable towards basic conditions and catalytic hydrogenation, making it indispensable for multi-step syntheses requiring diverse chemical conditions.

However, the deprotection step using Trifluoroacetic Acid (TFA) is often deceptively simple. While the cleavage itself is robust, the generation of reactive carbocation intermediates poses a significant risk of irreversible alkylation to nucleophilic residues (e.g., Tryptophan, Methionine, Tyrosine).

This guide provides a rigorous, mechanistic approach to Boc deprotection, moving beyond simple "add acid" instructions to a controlled, high-fidelity protocol designed to maximize yield and purity.

Mechanistic Insight: The Cation Management System

To master Boc deprotection, one must manage the tert-butyl cation (

-

Protonation: TFA protonates the carbonyl oxygen of the carbamate.

-

Fragmentation: The C-O bond cleaves, releasing the tert-butyl cation and a carbamic acid.

-

Decarboxylation: The carbamic acid spontaneously loses

to yield the free amine (as a TFA salt). -

The Danger Zone: The released

is a potent electrophile. Without an explicit "trap" (scavenger), it will alkylate electron-rich regions of your molecule (e.g., indole rings, phenols, thioethers), creating permanent impurities.

Diagram 1: Mechanism & Scavenging Logic

Figure 1: The mechanistic pathway highlights that successful deprotection relies on the Scavenger reacting with the t-butyl cation faster than the cation can attack the Product.[1][2]

Critical Parameters & Scavenger Selection

The choice of reagent cocktail is dictated by the complexity of the substrate.

The "Scavenger Cocktail" Matrix

Do not use neat TFA for complex molecules. Use the table below to select the appropriate additives.

| Substrate Complexity | Sensitive Residues | Recommended Cocktail (v/v) | Role of Components |

| Level 1: Robust | None (Aliphatic amines) | TFA / DCM (1:1) | DCM acts as solvent; no specific scavenger needed (TFA anion acts weakly). |

| Level 2: Standard | Simple Aromatics | TFA / Water (95:5) | Water is a potent nucleophile to quench |

| Level 3: Peptide | Trp, Tyr, Met, Cys | Reagent K Analog: TFA (90%) / TIS (5%) / Water (5%) | TIS (Triisopropylsilane): Hydride donor (reduces cations).Water: Hydrolysis of cations. |

| Level 4: High Risk | High Met/Cys content | TFA / EDT / Water / TIS (94 : 2.5 : 2.5 : 1) | EDT (Ethanedithiol): Critical for protecting Met/Cys from oxidation and alkylation. Warning: Stench. |

Key Insight: Triethylsilane (TES) or Triisopropylsilane (TIS) are superior to anisole in many modern applications because they irreversibly quench cations via hydride transfer, whereas anisole-cation adducts can sometimes be reversible or reactive.

Experimental Protocols

Protocol A: Standard Solution Phase Deprotection

Best for: Small molecules, non-peptide drugs, robust intermediates.

Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Toluene.

-

Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in DCM (concentration ~0.1 M to 0.2 M).

-

Acidification: Cool the solution to 0°C (ice bath).

-

Why? The reaction is exothermic and gas-evolving (

). Cooling prevents runaway pressure buildup and suppresses initial side reactions.

-

-

Addition: Add TFA dropwise.

-

Standard Ratio: 1:1 to 1:4 (TFA:DCM) depending on substrate solubility.

-

Note: Ensure the system is vented (needle in septum) to release

.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes .

-

Monitor: Check TLC (stain with Ninhydrin; free amines turn blue/purple) or LC-MS.

-

-

Workup (The "Azeotrope" Method):

Protocol B: "High-Sensitivity" Cocktail (Peptides/Indoles)

Best for: Substrates containing Tryptophan, Methionine, or electron-rich aromatics.

Reagents: TFA, Triisopropylsilane (TIS), Water.[1]

-

Cocktail Prep: Prepare a solution of TFA : TIS : Water (95 : 2.5 : 2.5) . Premixing ensures the scavengers are active immediately upon contact.

-

Reaction: Add the cocktail directly to the solid substrate (approx. 10 mL per gram of substrate).

-

Note: High dilution is generally not needed here; the cocktail itself is the solvent.

-

-

Incubation: Stir at RT for 1–2 hours .

-

Tip: For sequences with multiple bulky protecting groups (e.g., Pbf, Trt), extend to 3–4 hours.

-

-

Precipitation (Isolation):

-

Concentrate the TFA volume to ~10% using a nitrogen stream or rotary evaporator (do not dry completely).

-

Pour the residue into cold Diethyl Ether or MTBE (0°C).

-

The peptide/product will precipitate as a salt; the organic scavengers (and their alkylated byproducts) remain in the ether layer.

-

-

Centrifugation: Centrifuge, decant ether, and wash the pellet 2x with fresh ether.

Post-Reaction Processing: Salt Exchange

The product of this reaction is a TFA salt . TFA salts are often hygroscopic and cytotoxic in biological assays.

Diagram 2: Workup & Salt Exchange Workflow

Figure 2: Workflow for removing TFA and converting the salt form. Co-evaporation is critical to remove residual acid before salt exchange.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Deprotection | TFA concentration too low or steric hindrance. | Increase TFA ratio to 1:1 or use neat TFA. Ensure anhydrous conditions initially (water slows kinetics slightly, though needed as scavenger). |

| "M+56" Peak in MS | tert-Butylation of the product. | Scavenger Failure. The |

| "M+96" Peak in MS | Trifluoroacetylation (TFA ester/amide). | Occurs with Ser/Thr/Lys. Treat crude with mild base (aqueous |

| Oily/Sticky Product | Residual TFA or impurities.[7][8][9][10] | Perform the Toluene Co-evaporation step.[7][8] Triturate with cold ether/hexane to induce crystallization. |

| Methionine Oxidation | Oxidation by air/peroxides. | Add DTT or Dimethyl Sulfide (DMS) to the cleavage cocktail. Perform under Nitrogen atmosphere.[8][10] |

Safety & Handling

-

Corrosivity: TFA is severely corrosive to skin and eyes and toxic if inhaled. Always use a fume hood.

-

Gas Evolution: The reaction generates

.[4][5] Never seal the reaction vessel tightly; use a septum with a vent needle or a drying tube. -

Waste: TFA solutions must be disposed of in dedicated halogenated organic waste streams, separate from non-halogenated solvents.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for deprotection conditions).

-

Lundt, B. F., et al. (1978).[11] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[12][4][11] International Journal of Peptide and Protein Research.[11] (Foundational study on scavengers).

-

Sigma-Aldrich (Merck). (n.d.). Boc Deprotection Protocols and Resin Cleavage. (Technical Bulletin).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on side reactions and scavengers).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: Strategic Use of Scavengers in Boc Deprotection

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in peptide synthesis and medicinal chemistry. While the primary reaction—acidolysis—is straightforward, the generation of the highly electrophilic tert-butyl cation (

This guide details the mechanistic necessity of scavengers, characterizes the most effective scavenger "cocktails" (including Reagent K), and provides validated protocols to ensure high-fidelity deprotection in both solid-phase peptide synthesis (SPPS) and solution-phase small molecule development.

Mechanistic Foundation: The Carbocation Threat

To prevent side reactions, one must understand the enemy: the tert-butyl cation.[1]

When Trifluoroacetic acid (TFA) protonates the Boc carbonyl, the carbamate collapses. This releases the free amine, CO

If a scavenger is present, it acts as a sacrificial nucleophile , reacting with the cation faster than the valuable peptide or drug intermediate.

Visualization: The Competitive Pathway

The following diagram illustrates the kinetic competition between the scavenger and the sensitive substrate residues.

Figure 1: The kinetic competition between scavenger trapping (green path) and side-chain alkylation (red path).

Critical Side Reactions & Scavenger Selection

Not all scavengers are equal.[2] The choice depends entirely on the nucleophiles present in your molecule.

The Vulnerable Residues

| Residue | Vulnerability | Resulting Impurity |

| Tryptophan (Trp) | Indole ring (C2, C5, C7 positions) | tert-butyl-Trp (Mass +56 Da). Highly hydrophobic, co-elutes with product. |

| Methionine (Met) | Thioether sulfur | S-tert-butyl sulfonium salt. Also susceptible to oxidation (Met-SO) during workup. |

| Cysteine (Cys) | Free thiol (if deprotected) | S-tert-butyl Cys. Difficult to reverse. |

| Tyrosine (Tyr) | Phenolic hydroxyl | O-tert-butyl ether. (Occurs if cation concentration is extremely high). |

Scavenger Performance Matrix

Use this table to design your cocktail.

| Scavenger | Role | Target Species | Pros | Cons |

| Triisopropylsilane (TIPS) | Hydride Donor | Highly effective; converts cation to inert isobutane. Odorless. | Expensive compared to water. | |

| Water | Hydrolysis | Converts cation to | Poor solubility with hydrophobic peptides; not strong enough for Trp alone. | |

| 1,2-Ethanedithiol (EDT) | Thiol Nucleophile | Gold Standard for Trp protection. Prevents Met oxidation.[2] | Extreme stench . Toxic. Requires fume hood discipline. | |

| Thioanisole | Soft Nucleophile | Accelerates removal of sulfonyl groups (Pbf, Pmc). Protects Met. | Can partially remove Acm groups from Cys. Malodorous. | |

| Phenol | Arene Nucleophile | Traps cations via ring alkylation. Keeps Pbf/Pmc byproducts soluble. | Solid at RT (handling issue); difficult to remove if not ether-precipitated. | |

| Dithiothreitol (DTT) | Thiol Nucleophile | Alternative to EDT for reducing disulfide bridges and scavenging. | Solid reagent (easier handling than EDT), but less potent for Trp. |

Standardized Cocktail Formulations

Cocktail A: The "Standard" (Low Risk)

Use for: Sequences without Trp, Met, or Cys.

Cocktail B: Reagent K (High Risk / "The Nuclear Option")

Use for: Complex peptides containing Trp, Met, Cys, or Tyr . This is the industry standard for minimizing alkylation in difficult sequences [1].

Cocktail C: Reagent B (Silane-Based)

Use for: Trp-containing peptides where the smell of EDT/Thioanisole is unacceptable.

-

TFA: 88%

-

Phenol: 5%[2]

-

Water: 5%

-

TIPS: 2%

Experimental Protocols

Protocol 1: High-Fidelity Cleavage (SPPS) using Reagent K

Context: Final cleavage of a peptide from resin (Wang, Rink Amide) with simultaneous side-chain deprotection.

Materials:

-

Dry Resin-Peptide (100 mg scale)

-

Reagent K components (freshly prepared)

-

Cold Diethyl Ether (peroxide-free)

-

Sintered glass funnel or SPPS reaction vessel

Workflow Diagram:

Figure 2: Step-by-step workflow for Reagent K cleavage.

Step-by-Step Procedure:

-

Preparation: Ensure the resin is washed with DCM and thoroughly dried.[3] Residual basic solvents (DMF/Piperidine) can cause exothermic polymerization of TFA.

-

Cocktail Mix: In a separate vial, weigh Phenol (crystalline). Add Water, Thioanisole, and EDT.[3] Finally, add TFA. Note: Phenol dissolves upon TFA addition.

-

Cleavage: Add the cocktail to the resin (10 mL per 1 g resin).

-

Agitation: Cap tightly. Shake gently for 2.5 to 3 hours at room temperature. Do not use a magnetic stir bar directly on resin (grinding effect).

-

Precipitation:

-

Prepare 50 mL of diethyl ether in a centrifuge tube and chill to -20°C.

-

Filter the resin mixture directly into the cold ether.

-

The peptide will precipitate as a white/off-white flocculant solid.

-

-

Wash: Centrifuge at 3000 rpm for 3 mins. Decant the supernatant (contains scavengers + t-butyl adducts). Resuspend the pellet in fresh cold ether and repeat 3 times.

-

Drying: Dry the pellet under a stream of nitrogen.

Protocol 2: Solution Phase Deprotection (Small Molecule)

Context: Removing a Boc group from a drug intermediate containing a sensitive indole or sulfide.

-

Dissolution: Dissolve the substrate (1 mmol) in DCM (5 mL).

-

Scavenger Addition: Add TIPS (2-5 equivalents) or Thioanisole (3 equivalents).

-

Why? In solution phase, the effective concentration of the cation is lower than in the resin matrix, but local hotspots still occur. TIPS is usually sufficient and easier to remove than EDT.

-

-

Acid Addition: Add TFA (5 mL) dropwise at 0°C.

-

Reaction: Warm to RT and stir. Monitor by TLC/LCMS.

-

Workup (Crucial):

-

Concentrate in vacuo to remove TFA and DCM.

-

Do not extract immediately with water/base if lipophilic scavengers are present.

-

Triturate the residue with cold ether/heptane to remove the TIPS-tBu adducts.

-

Isolate the TFA salt of the amine.[4]

-

Troubleshooting & Quality Control

Issue: Mass Spectrum shows M + 56 peak.

-

Diagnosis: Incomplete scavenging; tert-butylation of Trp or Tyr.

-

Fix: Switch to Reagent K. Ensure the reaction volume is high enough (dilution helps). Add the cocktail cold.

Issue: Mass Spectrum shows M + 16 peak.

-

Diagnosis: Methionine oxidation (Met to Met-Sulfoxide).

-

Fix: This often happens after cleavage during workup. Ensure EDT or Thioanisole is used. Degas all solvents. Perform the ether precipitation quickly.

Issue: Yellow/Orange color in cleavage solution.

-

Diagnosis: Normal. Trp and Cys scavengers often generate colored carbocation adducts. This does not necessarily indicate product degradation.[5]

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[6][7] Chemical Reviews, 109(6), 2455–2504.[8] [Link]

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. (Origin of Reagent K). [Link]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

-

Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups. Tetrahedron Letters, 30(21), 2739–2742. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biosynth.com [biosynth.com]

Purification of Tert-butyl 3-aminopropyl(ethyl)carbamate by column chromatography

Application Note: Optimized Purification Strategies for Tert-butyl 3-aminopropyl(ethyl)carbamate

Abstract

The purification of Tert-butyl 3-aminopropyl(ethyl)carbamate presents a classic chromatographic challenge: isolating a polar, basic primary amine containing an acid-labile protecting group (Boc). Standard silica gel chromatography often results in severe peak tailing and irreversible adsorption due to strong ionic interactions between the primary amine and acidic silanols. This guide details two validated protocols to overcome these issues: Method A , utilizing mobile phase modifiers on standard silica, and Method B , employing amine-functionalized stationary phases.

Compound Profile & Challenge Analysis

Target Molecule: Tert-butyl 3-aminopropyl(ethyl)carbamate

Structure:

| Property | Characteristic | Chromatographic Implication |

| Primary Amine | Basic ( | Protonates on acidic silica ( |

| Boc Group | Acid-Labile | Susceptible to deprotection (isobutylene loss) if retained too long on acidic silica. |

| Ethyl/Boc | Lipophilic | Provides some retention in non-polar solvents, but the amine polarity dominates. |

| UV Activity | Low/None | Lacks aromatic chromophores; UV detection at 254 nm is ineffective. Requires 210 nm or chemical staining. |

Detection Strategy: The Critical First Step

Before attempting purification, a reliable visualization method must be established. As this molecule has weak UV absorbance, Ninhydrin staining is mandatory.

Ninhydrin Stain Protocol:

-

Preparation: Dissolve 1.5 g Ninhydrin in 100 mL of

-butanol containing 3 mL acetic acid. -

Usage: Dip the TLC plate into the solution and heat at 110°C for 1-2 minutes.

-

Result: The free primary amine reacts to form "Ruhemann’s Purple." The target spot will appear deep purple/red. The di-protected impurity (if present) will not stain or will stain very faintly yellow.

Method A: Standard Silica with Mobile Phase Modifiers

Best for: Routine purification when cost is a priority.

This method uses a basic modifier to neutralize silica silanols, preventing the amine from "sticking."[1]

Mobile Phase System:

-

Solvent A: Dichloromethane (DCM)[2]

-

Solvent B: Methanol (MeOH) containing Ammonium Hydroxide (

) or Triethylamine (TEA) .

Recommended Modifier Preparation: Prepare a stock solution of "Basic Methanol":

-

900 mL Methanol

-

100 mL Ammonium Hydroxide (28-30% aq.)

-

Note: Using aqueous ammonia is generally preferred over TEA as it evaporates more easily during workup.

Step-by-Step Protocol:

-

Column Pre-treatment (Crucial):

-

Pack the silica column.

-

Flush with 3 Column Volumes (CV) of DCM containing 1% TEA or the starting mobile phase. This pre-saturates the acidic sites on the silica.

-

-

Sample Loading:

-

Dissolve the crude oil in a minimum amount of DCM.

-

Pro-Tip: If the crude is not soluble, use a "dry load" technique by mixing with Celite or neutralized silica.

-

-

Gradient Elution:

-

Start: 100% DCM (Wait for the solvent front to pass).

-

Ramp: 0% to 10% "Basic Methanol" in DCM over 10-15 CVs.

-

Target Elution: The amine typically elutes between 5-8% MeOH.

-

-

Workup:

-

Pool fractions.

-

Concentrate immediately to remove the basic modifier and prevent potential Boc degradation during long-term storage in basic solution.

-

Method B: Amine-Functionalized Silica (Amino-Silica)[1]

Best for: High-value intermediates, scale-up, or acid-sensitive compounds.

Amino-silica (

Mobile Phase System:

-

Solvent A: Hexane (or Heptane)

-

Solvent B: Ethyl Acetate (EtOAc) or Isopropanol (IPA)[1]

Step-by-Step Protocol:

-

Column Setup: Use a commercial Amino-Silica cartridge (e.g., Biotage KP-NH, Teledyne Isco Amine).

-

No Pre-treatment: Do not flush with base. The column is already basic.

-

Gradient Elution:

-

Start: 100% Hexane.

-

Ramp: 0% to 50% EtOAc (or 0-20% IPA for very polar amines) over 12 CVs.

-

Observation: The compound will elute as a sharp, symmetrical peak.

-

-

Advantages:

-

Zero Tailing: The basic surface repels the basic amine product.

-

Boc Stability: The non-acidic environment ensures 0% deprotection.

-

Easier Evaporation: No high-boiling TEA or water to remove.

-

Visualization of the Purification Logic

The following diagram illustrates the decision matrix and mechanistic differences between the two methods.

Caption: Workflow for selecting the optimal chromatographic strategy based on available resources and purity requirements.

Troubleshooting & Common Pitfalls

| Symptom | Probable Cause | Corrective Action |

| Streaking/Tailing | Insufficient modifier (Method A). | Increase |

| Product Decomposition | Acidic hydrolysis of Boc group. | Switch to Method B (Amino-silica). If using Method A, ensure rapid workup and avoid leaving product on column. |

| Poor Solubility | Sample too polar for Hexane/EtOAc. | In Method B, switch solvent B to Ethanol or Isopropanol. |

| "Ghost" Peaks | Trapped TEA leaching. | If using TEA, dry the final product under high vacuum with mild heat (40°C) for >4 hours. |

References

-

Biotage Application Note. "Purifying Amines on Silica." Biotage.com. [Link]

-

Teledyne ISCO. "Purification of Primary Amines using RediSep C-18 and Amine Columns." Teledyne ISCO Application Note AN54. [Link]

-

Organic Chemistry Portal. "Boc-Protected Amino Groups: Synthesis and Purification." Organic-Chemistry.org. [Link]

-

University of Illinois Urbana-Champaign. "TLC Visualization Reagents: Ninhydrin Protocol." School of Chemical Sciences. [Link]

Sources

Advanced Orthogonal Protection Strategies: Boc as the Synthetic Anchor

Application Note & Protocol Guide

Executive Summary: The Logic of Orthogonality

In complex molecule synthesis—particularly peptide and peptidomimetic assembly—chemoselectivity is the limiting factor. Orthogonality is defined as the ability to selectively deprotect one functional group in the presence of others using a specific set of reaction conditions, while the remaining groups remain inert.[][2]

This guide focuses on tert-Butyloxycarbonyl (Boc) as the "Anchor" protecting group.[3] Because Boc is strictly acid-labile, it pairs perfectly with groups cleaved by base (Fmoc), transition metals (Alloc), or reduction (Cbz/Z).

Key Strategic Advantages:

-

Boc: Stable to base, oxidation, and reduction. Cleaved by Acid.[][4]

-

Cbz: Stable to mild acid and base. Cleaved by Hydrogenolysis.

The Boc Foundation: Acidolytic Cleavage

The Boc group is the cornerstone of "Graduated Acid Lability" strategies. While robust against nucleophilic attack and basic hydrolysis, it collapses rapidly in Trifluoroacetic acid (TFA).

Mechanism & The Carbocation Hazard

The cleavage of Boc generates isobutylene and CO₂ . However, the intermediate formed is the tert-butyl cation (

-

Risk: Without scavengers,

will alkylate electron-rich side chains (Trp indole, Tyr phenol, Met sulfur, Cys thiol). -

Solution: A "Scavenger Cocktail" is mandatory for high-fidelity deprotection.

Protocol A: High-Fidelity Boc Deprotection (Solution & Solid Phase)

This protocol utilizes a Triisopropylsilane (TIPS) based cocktail, superior to traditional thioanisole cocktails for minimizing odor and maximizing scavenging efficiency.

Reagents:

-

Trifluoroacetic Acid (TFA): HPLC Grade.[6]

-

Water (H₂O): Hydrolysis aid and scavenger.

The "Cocktail B" Standard Formula:

| Component | Volume Ratio | Role |

|---|---|---|

| TFA | 95% | Proton source for cleavage |

| TIPS | 2.5% | Primary cation scavenger |

| H₂O | 2.5% | Solvation & scavenger |

Step-by-Step Methodology:

-

Preparation: Dissolve the Boc-protected substrate in a minimal volume of DCM (if solution phase) or swell the resin in DCM (if solid phase).

-

Addition: Add the pre-mixed TFA/TIPS/H₂O cocktail (approx. 10 mL per gram of resin/substrate).

-

Reaction: Stir at Room Temperature (RT).

-

Standard amines: 30–60 minutes.

-

Sterically hindered amines: 2–4 hours.

-

-

Work-up (Solution Phase): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Work-up (Solid Phase): Drain vessel. Wash resin with DCM (3x), MeOH (3x), and DCM (3x).

-

Validation: Monitor disappearance of starting material via TLC (Solution) or Kaiser Test (Solid Phase).

Critical Note: Do not use HCl/Dioxane if acid-sensitive side chains (e.g., Trityl) must be preserved. TFA is milder and allows for "controlled" global deprotection.

Pairing 1: Boc & Fmoc (Acid vs. Base)

This is the most common orthogonal pair in peptide chemistry (SPPS). Fmoc protects the backbone

Protocol B: Fmoc Deprotection in the Presence of Boc

Fmoc is removed via a

Reagents:

-

Piperidine (20% v/v) in DMF.

-

Alternative: 5% DBU / 2% Piperidine in DMF (for difficult sequences).

Methodology:

-

Reaction: Treat the substrate with 20% Piperidine/DMF.

-

Time: 2 treatments:

-

Short treat: 3 minutes (removes bulk).

-

Long treat: 12 minutes (drives to completion).

-

-

Mechanism Check: The piperidine acts as both the base (to remove proton) and the scavenger (trapping dibenzofulvene).

-

Boc Stability: The Boc group is completely stable under these conditions.

Pairing 2: Boc & Alloc (Acid vs. Transition Metal)

The Allyloxycarbonyl (Alloc) group provides a "Third Dimension" of orthogonality. It is stable to the TFA used for Boc removal and the Piperidine used for Fmoc removal. It is ideal for cyclization strategies or side-chain modification.

Protocol C: Palladium-Catalyzed Alloc Removal

Field-Proven Insight: Avoid Tributyltin hydride (

Reagents:

-

Tetrakis(triphenylphosphine)palladium(0) [

].[6] -

Phenylsilane (

).[6][7] -

Dichloromethane (DCM) (Anhydrous/Degassed).

Methodology:

-

Inert Atmosphere: Ensure the reaction vessel is purged with Argon/Nitrogen. Oxygen kills the Pd(0) catalyst.

-

Cocktail Preparation:

-

Reaction: Add cocktail to the Alloc-protected substrate.

-

Conditions: Agitate gently at RT for 30–60 minutes.

-

Repetition: Drain and repeat the process once to ensure 100% cleavage.

-

Washing (Crucial): Wash the resin/product with:

-

DCM (3x)

-

0.5% Sodium Diethyldithiocarbamate in DMF (removes Pd black residue).

-

DCM (3x).

-

Visualizing the Strategy

Diagram 1: The Orthogonality Decision Matrix

This diagram illustrates the "Selectivity Logic" required when designing a synthesis.

Caption: Orthogonality Matrix showing stability (dashed green) vs. cleavage (solid black) for major protecting groups.

Diagram 2: Alloc Deprotection Catalytic Cycle

Understanding the mechanism ensures troubleshooting capability.

Caption: The Pd(0) catalytic cycle for Alloc removal. Note that Phenylsilane is required to regenerate the active Pd(0) species.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Boc Removal | Steric hindrance or insufficient acid concentration. | Increase reaction time to 2h. Ensure TFA is fresh (absorbs water over time). |

| Side-Chain Alkylation (e.g., +56 Da mass shift) | Increase TIPS concentration to 5%. Add 2.5% Thioanisole or Phenol. | |

| Incomplete Alloc Removal | Catalyst poisoning (oxidation). | Use fresh |

| Black Precipitate on Resin | Palladium aggregation. | Wash with Na-Diethyldithiocarbamate (DTC) or 0.1M EDTA. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Thieriet, N., et al. (2000). Alloc removal with Pd(PPh3)4 and Phenylsilane.[6][10][11] Organic Letters, 2(13), 1815-1817. Link

-

BenchChem Technical Guides. (2025). Scavengers for Boc deprotection to prevent side reactions.[4][8][9] Link

-

Wuts, P. G. M. (2014).[12] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. rsc.org [rsc.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

How to avoid di-Boc formation in diamine protection

Subject: Optimizing Mono-Boc Protection of Symmetrical Diamines Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are encountering a classic statistical problem in organic synthesis. When reacting a symmetrical diamine (H₂N–R–NH₂) with di-tert-butyl dicarbonate (Boc₂O), a non-selective reaction follows a 1:2:1 statistical distribution (Unreacted : Mono-Boc : Di-Boc).

Achieving high selectivity for the Mono-Boc product requires shifting the reaction mechanism from statistical control to thermodynamic or kinetic control .

This guide outlines the two most robust industry-standard protocols to avoid di-Boc formation:

-

The "Salt-Bridge" Method (pH Control): Best for expensive or complex diamines.

-

The "Dilution-Excess" Method (Statistical Shift): Best for inexpensive, volatile diamines (e.g., ethylenediamine, piperazine).

Module 1: The Mechanism of Selectivity

To solve this, you must visualize the competing species in your reaction flask. Selectivity is achieved by manipulating the protonation state of the diamine.

-

Neutral State (pH > pKa): Both amines are nucleophilic.

attacks randomly. -

Mono-Protonated State (pH ≈ pKa): One amine is protonated (ammonium, non-nucleophilic), leaving exactly one free amine available for reaction. This is the "Sweet Spot."

Figure 1: Reaction pathways.[1][2][3][4][5] The green path (Mono-Salt) prevents di-Boc formation by chemically blocking the second amine.

Module 2: Protocol A - The "Salt-Bridge" Method (Recommended)

Best for: Valuable diamines, solid substrates, or when large excess cannot be used. Mechanism: Uses 1 equivalent of acid to "mask" one amine group.[5][6]

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Diamine | 1.0 | Substrate |

| Acid Source* | 1.0 | Blocks one amine site |

| 1.0 - 1.1 | Protecting group | |

| Methanol (MeOH) | Solvent | Crucial: Solubilizes the salt forms |

| Triethylamine (TEA) | 1.0 | Optional (post-reaction neutralization) |

*Acid Source: Can be aqueous HCl, Acetyl Chloride (generates HCl in MeOH), or TMSCl.

Step-by-Step Procedure

-